Heptabromo-9H-fluorene

Beschreibung

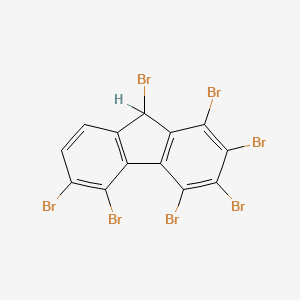

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

69418-53-7 |

|---|---|

Molekularformel |

C13H3Br7 |

Molekulargewicht |

718.5 g/mol |

IUPAC-Name |

1,2,3,4,5,6,9-heptabromo-9H-fluorene |

InChI |

InChI=1S/C13H3Br7/c14-4-2-1-3-5(9(4)16)6-7(8(3)15)11(18)13(20)12(19)10(6)17/h1-2,8H |

InChI-Schlüssel |

MAHYQWMRBATAGD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C2=C1C(C3=C2C(=C(C(=C3Br)Br)Br)Br)Br)Br)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for Selective Bromination of 9H-Fluorene and its Derivatives

The synthesis of heptabromo-9H-fluorene fundamentally relies on the electrophilic aromatic substitution of 9H-fluorene. The reactivity of the fluorene (B118485) ring system towards halogenation is well-established, with the 2- and 7-positions being the most susceptible to electrophilic attack due to their electronic environment. smolecule.com However, achieving a specific, high degree of bromination to yield the heptabromo derivative requires carefully controlled strategies.

Direct Bromination Approaches: Reagents and Reaction Conditions

Direct bromination of 9H-fluorene is a common method for introducing multiple bromine atoms onto the aromatic core. This approach typically involves reacting 9H-fluorene with an excess of a brominating agent.

Key reagents and conditions for direct bromination include:

Bromine (Br₂): Elemental bromine is a powerful brominating agent. The reaction is often carried out in the presence of a Lewis acid catalyst, such as iron (Fe) or aluminum bromide (AlBr₃), to enhance the electrophilicity of the bromine. Inert solvents like carbon tetrachloride or chloroform (B151607) are typically used, and the reaction temperature may be controlled to manage the extent of bromination.

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine. It is often used in polar aprotic solvents like dimethylformamide (DMF) at controlled temperatures to prevent over-bromination.

The direct bromination of fluorene can lead to a mixture of brominated products with varying degrees of substitution. ontosight.ai Therefore, careful control of reaction parameters is crucial to maximize the yield of the desired heptabromo isomer.

Table 1: Comparison of Direct Bromination Reagents

| Reagent | Advantages | Disadvantages | Typical Conditions |

| Bromine (Br₂) | High reactivity, cost-effective | Can lead to over-bromination and side reactions, hazardous to handle | With Fe or AlBr₃ catalyst in CCl₄ or CHCl₃ |

| N-Bromosuccinimide (NBS) | Milder, more selective | More expensive than Br₂ | In DMF at controlled temperatures (0–25°C) |

Stepwise Functionalization and Bromination Sequences

To achieve a higher degree of control and regioselectivity, stepwise functionalization followed by bromination is often employed. This strategy involves introducing other functional groups to the fluorene molecule to direct the subsequent bromination steps.

An example of a stepwise approach could involve:

Nitration: Introducing nitro groups at specific positions can deactivate those positions towards further electrophilic substitution.

Bromination: The remaining activated positions can then be brominated.

Reduction and Further Functionalization: The nitro groups can be reduced to amines, which can then be subjected to further reactions or replaced. vulcanchem.comnih.gov

This multi-step synthesis allows for the precise placement of bromine atoms, which is particularly important for producing specific isomers of highly brominated fluorenes. smolecule.com For instance, the synthesis of 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene involves the halogenation of 9,9-dimethylfluorene under controlled conditions to achieve selective substitution. smolecule.com

Isolation and Purification Techniques for this compound

Following the synthesis, the isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. Common techniques include:

Workup: The reaction mixture is typically quenched, often with water, to stop the reaction. The product is then extracted into an organic solvent.

Column Chromatography: This is a widely used method for separating the desired this compound from byproducts and unreacted starting materials.

Recrystallization: This technique is used to purify the solid product further. The choice of solvent is crucial for effective purification. For some fluorene derivatives, solvents like isooctane (B107328) or mixtures like methanol-water have been used for recrystallization. orgsyn.orggoogle.com A process for purifying 9,9-bis(4-hydroxyphenyl)-fluorene involves using nitromethane, where the impurity is soluble, allowing for the isolation of the purified product upon cooling. google.com

Yield Optimization and Scalability Considerations in this compound Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are crucial for the practical application of this compound.

Yield Optimization:

Several factors can be adjusted to maximize the yield:

Reaction Temperature: Lowering the temperature can sometimes reduce the formation of unwanted by-products.

Catalyst Selection and Concentration: The choice and amount of catalyst can significantly impact the reaction rate and selectivity. thieme-connect.de

Reaction Time: Monitoring the reaction progress helps in determining the optimal time to stop the reaction to maximize the yield of the desired product while minimizing degradation.

Solvent: The solubility of intermediates and the final product in the chosen solvent can affect the reaction efficiency.

Scalability:

Transitioning from a laboratory-scale synthesis to industrial production requires careful consideration of several factors:

Process Control: Maintaining consistent quality and efficiency on a larger scale often involves the use of automated systems and continuous flow reactors.

Reagent Handling: The safe handling and storage of large quantities of hazardous reagents like bromine are paramount.

Reactivity, Functionalization, and Derivatization

Electrophilic Aromatic Substitution Reactions of Heptabromo-9H-fluorene

The fluorene (B118485) ring system is inherently susceptible to electrophilic aromatic substitution. However, the presence of seven bromine atoms, which are strongly deactivating due to their inductive electron-withdrawing effects, renders the aromatic rings of this compound highly electron-deficient. wikipedia.orgchemistrysteps.comlibretexts.org This deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, exceptionally challenging. wikipedia.org For a reaction to occur, extremely harsh conditions and highly activated electrophiles would likely be necessary. The substitution pattern would be directed by the existing bromine atoms, though the extreme deactivation makes predicting regioselectivity complex without experimental data.

Nucleophilic Substitution Pathways on Brominated Fluorene Skeletons

In contrast to the difficulty of electrophilic substitution, the electron-deficient nature of the this compound core makes it a potential candidate for nucleophilic aromatic substitution (SNAr). fiveable.mewikipedia.orgchemistrysteps.com The numerous electron-withdrawing bromine atoms can stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. wikipedia.org Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially displace one or more bromine atoms, particularly if the reaction is facilitated by activating groups or specific reaction conditions. The positions of the bromine atoms relative to one another would influence the reactivity, with steric hindrance playing a significant role.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The carbon-bromine bonds in this compound are prime sites for metal-catalyzed cross-coupling reactions. Techniques like the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comlibretexts.orgyonedalabs.com In a typical Suzuki-Miyaura coupling, a palladium catalyst would facilitate the reaction between the brominated fluorene and an organoboron reagent in the presence of a base. libretexts.orgnih.govnih.gov

The primary challenge in the cross-coupling of a polybrominated substrate like this compound would be achieving selective substitution. Controlling the reaction to replace a specific number of bromine atoms at desired positions would require careful optimization of reaction parameters such as the catalyst, ligands, base, and solvent. Stepwise functionalization could potentially be achieved by exploiting differences in the reactivity of the C-Br bonds at different positions on the fluorene skeleton.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Potential Product | Catalyst System (Example) |

| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted fluorene | Pd(PPh₃)₄ / Base |

| Stille | Organostannane | Aryl/Alkenyl-substituted fluorene | Pd(PPh₃)₄ |

| Heck | Alkene | Alkenyl-substituted fluorene | Pd(OAc)₂ / Ligand |

| Sonogashira | Terminal alkyne | Alkynyl-substituted fluorene | PdCl₂(PPh₃)₂ / CuI |

This table is illustrative and specific conditions would need to be determined experimentally.

Formation of Novel Organometallic and Organic Derivatives

Beyond cross-coupling reactions, this compound could serve as a precursor for various organometallic and organic derivatives. Halogen-metal exchange reactions, typically using organolithium reagents at low temperatures, could generate lithiated fluorene species. These highly reactive intermediates could then be quenched with a variety of electrophiles to introduce a wide range of functional groups. nih.gov For example, reaction with carbon dioxide would yield a carboxylic acid derivative, while reaction with an aldehyde or ketone would produce an alcohol.

The formation of Grignard reagents from polybrominated compounds can be challenging, but under specific conditions, it might be possible to form a fluorenylmagnesium halide, which could then be used in subsequent reactions.

Exploration of Bromine Atom Reactivity for Further Functionalization

The seven bromine atoms on this compound offer a rich platform for diverse functionalization strategies. The differential reactivity of the bromine atoms based on their electronic and steric environment could be exploited for selective transformations. For instance, it might be possible to achieve selective debromination at certain positions using specific reducing agents or catalytic systems.

Furthermore, the bromine atoms can be converted into other functional groups through various substitution reactions. As mentioned, nucleophilic substitution could replace bromine with oxygen, sulfur, or nitrogen-containing moieties. These transformations would pave the way for the synthesis of a vast array of novel fluorene derivatives with tailored electronic and photophysical properties. The successful functionalization of this compound would open doors to new materials with potential applications in fields such as organic electronics and materials science.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. alps.com For a complex molecule like Heptabromo-9H-fluorene, NMR provides critical data on the chemical environment of the few remaining hydrogen atoms and the thirteen carbon atoms.

While specific experimental NMR data for this compound is not widely published, analysis can be extrapolated from data on related fluorene (B118485) compounds. chemicalbook.comchemicalbook.com The ¹H NMR spectrum of this compound is expected to be relatively simple due to the limited number of protons. The IUPAC name 1,2,3,4,5,6,9-heptabromo-9H-fluorene suggests only three protons remain on the fluorene skeleton. nih.gov Their chemical shifts would be significantly influenced by the deshielding effects of the numerous bromine atoms and the aromatic ring currents.

In contrast, the ¹³C NMR spectrum provides information on all thirteen carbon atoms in the molecule. The signals for carbons directly bonded to bromine atoms would appear in the more downfield region of the aromatic spectrum compared to their non-brominated counterparts, due to the electronegativity and heavy atom effect of bromine. The sp³-hybridized C9 carbon would have a distinct chemical shift, typically in the range of 35-40 ppm, as seen in related fluorene structures. chemicalbook.com

To illustrate the typical chemical shifts for the core fluorene structure, the following data for the parent compound, 9H-Fluorene, and a dibrominated derivative are provided.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fluorene Derivatives (Note: Data is for reference and not for this compound)

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 9H-Fluorene | ¹H | 7.22-7.71 (m, Ar-H), 3.79 (s, CH₂) | CDCl₃ |

| ¹³C | 143.4, 141.6, 126.8, 125.0, 119.9, 36.8 (CH₂) | CDCl₃ | |

| 2,7-Dibromofluorene (B93635) | ¹H | 7.66 (d), 7.56 (s), 7.45 (d), 3.86 (s, CH₂) | DMSO-d₆ |

| ¹³C | 145.3, 139.2, 129.7, 128.1, 122.0, 120.2, 36.2 (CH₂) | DMSO-d₆ |

Data sourced from spectral databases for 9H-Fluorene and 2,7-Dibromofluorene. chemicalbook.comchemicalbook.comchemicalbook.com

For complex structures where 1D NMR spectra may be difficult to interpret fully, 2D NMR techniques are invaluable for establishing atomic connectivity. bas.bg Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with the carbon atoms they are directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for piecing together the carbon skeleton and confirming the precise positions of the bromine substituents. For this compound, HMBC would be crucial for assigning the quaternary, bromine-substituted carbons by observing their correlations with the few remaining protons.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For this compound (C₁₃H₃Br₇), the presence of seven bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic and complex isotopic pattern in the mass spectrum. HRMS can resolve these isotopic peaks and confirm the exact mass of the molecule. The theoretical monoisotopic mass of this compound is a key identifier. nih.gov

Table 2: Computed Mass Data for this compound (C₁₃H₃Br₇)

| Property | Value |

|---|---|

| Molecular Weight | 718.5 g/mol |

| Exact Mass | 717.44569 Da |

| Monoisotopic Mass | 711.45184 Da |

Data computed by PubChem. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate components of a mixture and identify them. mdpi.com It is particularly useful for assessing the purity of a synthesized compound like this compound. The gas chromatograph separates the target compound from any starting materials, byproducts, or less-brominated fluorene species. The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification. This technique is standard for the analysis of polyhalogenated aromatic compounds in various matrices. researchgate.netchiron.no

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. renishaw.com

The IR spectrum of this compound would be dominated by vibrations of the polybrominated aromatic system. Key expected features include:

Aromatic C-H stretching: Weak bands above 3000 cm⁻¹.

Aromatic C-C stretching: Bands in the 1600-1400 cm⁻¹ region. The substitution pattern affects the intensity and position of these bands. libretexts.org

C-H bending: Out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region, which are highly characteristic of the substitution pattern on the aromatic rings. libretexts.org

C-Br stretching: Strong absorptions typically found in the lower frequency "fingerprint region" (below 700 cm⁻¹).

Raman spectroscopy provides complementary information. renishaw.com It is particularly sensitive to the vibrations of the carbon skeleton and C-Br bonds. The spectrum of this compound would be expected to show strong bands corresponding to the symmetric vibrations of the fluorene ring system. The low-frequency region (100-800 cm⁻¹) would be of particular interest for observing modes involving the heavy bromine atoms. edinst.com While a specific spectrum for the heptabromo- derivative is not available, the IR spectrum of 2,7-dibromofluorene shows characteristic aromatic and C-H absorptions. nist.gov

Table 3: General Infrared Absorption Regions for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Ring Stretch | 1600 - 1400 |

| C-H Out-of-Plane Bend | 900 - 675 |

| C-Br Stretch | < 700 |

Based on general values for substituted aromatic compounds. libretexts.org

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

The process requires the generation of high-quality single crystals, a step that can present significant challenges for highly halogenated molecules like this compound. The high bromine content increases the molecular weight and can lead to reduced solubility in common organic solvents, complicating the crystallization process. A common and effective technique to overcome this is slow vapor diffusion, often employing a binary solvent system such as dichloromethane (B109758) and hexane (B92381) (DCM/hexane). In this method, the compound is dissolved in a solvent in which it is more soluble (e.g., DCM), and a less-soluble anti-solvent (e.g., hexane) is allowed to slowly diffuse into the solution, gradually decreasing the compound's solubility and promoting the slow growth of well-ordered crystals suitable for diffraction analysis.

Once a suitable crystal is obtained and mounted on a diffractometer, it is irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. Software, such as SHELXL, is often used for the refinement of the crystal structure. This analysis confirms the substitution pattern of the seven bromine atoms on the fluorene backbone and reveals the planarity or any distortion of the aromatic system.

Table 1: Summary of X-ray Crystallography for this compound

| Parameter | Description | Notes |

|---|---|---|

| Primary Application | Resolves the absolute 3D molecular structure in the solid state. | Provides precise data on bond lengths, angles, and molecular conformation. |

| Key Challenge | Obtaining high-quality single crystals. | High bromine content reduces solubility and complicates crystallization. |

| Crystallization Method | Slow vapor diffusion using solvent/anti-solvent pairs. | A common example is using Dichloromethane/Hexane to promote gradual crystal growth. |

| Data Refinement | Specialized crystallographic software. | Programs like SHELXL are used to refine the final structural model. |

Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures, for purity assessment, and for studying its degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the analyte's volatility and thermal stability, as well as the analytical goal.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used method for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives. For this compound, reverse-phase HPLC (RP-HPLC) is the most common approach. This method separates compounds based on their hydrophobicity.

Separation: A C18 or a specialized PAH-specific column is typically used, providing high-resolution separation of fluorene-based compounds. sigmaaldrich.com The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, with the gradient being adjusted to achieve optimal separation from impurities or related compounds. sielc.com

Quantification: Detection is commonly performed using a UV-Vis detector, as the fluorene ring system possesses strong chromophores. For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a pure standard. Method validation ensures the reliability of the results by assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). cropj.comnih.gov HPLC is particularly useful for quantifying degradation products from stability studies.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is often coupled with a mass spectrometer (GC-MS) for definitive identification.

Separation and Quantification: GC-MS is highly effective for assessing the purity of this compound by identifying and quantifying any volatile or semi-volatile impurities. researchgate.net The sample is vaporized and travels through a capillary column where separation occurs based on boiling point and interaction with the stationary phase. The high selectivity and sensitivity of GC-MS make it an excellent tool for trace-level analysis. researchgate.net

Limitations: A primary limitation of GC for this compound is its high molecular weight and potentially low volatility, which may require high inlet and oven temperatures that could risk thermal degradation. Furthermore, GC is not suitable for analyzing non-volatile impurities or degradation products.

Table 2: Comparison of Chromatographic Methods for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) / Mass Spectrometry (GC-MS) |

|---|---|---|

| Primary Use | Quantification of the main compound and non-volatile degradation products. | Purity assessment and identification of volatile/semi-volatile impurities. researchgate.net |

| Typical Column | Reverse-phase (e.g., C18, PAH-specific). sigmaaldrich.com | Capillary column (e.g., DB-5ms). |

| Mobile/Carrier Phase | Acetonitrile/Water mixture. sielc.com | Inert gas (e.g., Helium, Nitrogen). |

| Detector | UV-Vis, Diode Array Detector (DAD). | Mass Spectrometer (MS), Flame Ionization Detector (FID). researchgate.net |

| Key Advantage | Suitable for non-volatile and thermally sensitive compounds. | High sensitivity and specificity for identification of unknowns. researchgate.net |

| Limitation | Lower resolution for some isomeric impurities compared to GC. | Not suitable for non-volatile compounds; potential for thermal degradation. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dichloromethane |

| Hexane |

| Acetonitrile |

| Water |

| Helium |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to investigate the electronic structure and molecular geometry of complex molecules like heptabromo-9H-fluorene. nih.gov These computational approaches provide valuable insights into the ground state electronic properties of many-body systems, including atoms and molecules. nih.gov

For fluorene (B118485) derivatives, DFT calculations, often using functionals like B3LYP, PBE0, and M06, have been employed to determine optimized geometries and electronic properties. researchgate.netbarc.gov.in For instance, in studies of diarylamine-fluorene dyes, DFT and time-dependent DFT (TD-DFT) have been used to calculate geometries, electronic structures, and absorption spectra. rsc.org The choice of functional and basis set, such as the def2-TZVPP basis set, is crucial for obtaining accurate results that correlate well with experimental data. barc.gov.in

Calculations on related brominated 9H-fluorene derivatives have demonstrated that the unique electronic and structural properties arise from the bromine substitution. In the case of this compound, DFT can elucidate the influence of the seven bromine atoms on the electron distribution, bond lengths, and bond angles of the fluorene core. This information is critical for understanding the molecule's reactivity and potential applications. mdpi.com The electronic structure of the catalyst active sites plays a significant role in chemisorption and catalytic activity. mdpi.com

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| M-F Bond Length (Å) | 1.558 - 2.007 | DFT (B3LYP, PBE0, M06) / DEF2 |

| HOMO Energy (eV) | -5.869 | B3LYP/DEF2 |

| LUMO Energy (eV) | -2.427 | B3LYP/DEF2 |

Conformational Analysis and Energy Minimization Studies

Conformational analysis and energy minimization are essential computational techniques to identify the most stable three-dimensional arrangements of a molecule. unc.edunih.gov These studies involve exploring the potential energy surface of the molecule to find the geometries that correspond to energy minima. unc.edu For flexible molecules, various conformations can exist, and their relative energies determine their population at a given temperature.

Force fields like MMFF94 are often used for initial energy minimization of organic molecules before employing more computationally intensive methods like DFT. researchgate.net For complex systems, algorithms can be used to systematically alter the geometry, followed by energy minimization at each step, to locate all possible conformations. researchgate.net The goal is to find the global minimum energy conformation, which represents the most stable structure of the molecule. unc.edu

While specific conformational analysis studies on this compound are not detailed in the provided results, the general approach would involve rotating the bonds and calculating the energy at each step to identify stable conformers. The planarity of the fluorene ring system is a key feature, but the bulky bromine atoms could potentially introduce some distortion, which energy minimization studies would reveal.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can greatly aid in the experimental characterization of molecules.

NMR Chemical Shifts: The prediction of NMR chemical shifts from first principles is a valuable tool for structure identification. arxiv.org While highly accurate methods can be computationally expensive, machine learning approaches, sometimes assisted by quantum mechanics (QM), are becoming more common. arxiv.orgchemrxiv.orgnih.gov These methods can predict chemical shifts by correlating calculated electronic environments with experimental data. For complex molecules, predicted shifts can help differentiate between isomers. arxiv.org

Vibrational Frequencies: Vibrational frequencies, observed in Infrared (IR) and Raman spectroscopy, correspond to the normal modes of vibration of a molecule. openmopac.net DFT calculations are widely used to compute these frequencies. readthedocs.io The process typically involves calculating the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates), which is then used to determine the vibrational modes and their corresponding frequencies. openmopac.net Calculated frequencies are often scaled to better match experimental values. faccts.de The presence of imaginary frequencies in the calculation indicates that the structure is not a true minimum on the potential energy surface. readthedocs.io For this compound, calculating the vibrational frequencies would help in interpreting its experimental IR and Raman spectra.

Table 2: Illustrative Predicted Vibrational Frequencies for a Fluorenone Derivative (Note: Specific data for this compound was not available. This table demonstrates the type of data generated.)

| Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 1 | 3086 | C-H stretch |

| 2 | 1715 | C=O stretch |

| 3 | 1605 | C=C stretch |

Reaction Pathway and Mechanism Elucidation via Computational Modeling

For a compound like this compound, computational modeling could be used to investigate various potential reactions, such as nucleophilic substitution of the bromine atoms. By calculating the activation energies for different pathways, the most favorable reaction mechanism can be determined. d-nb.info DFT calculations are frequently employed to model these reaction pathways, providing insights into the electronic rearrangements that occur during the reaction. ethz.ch These computational studies can guide the design of new synthetic routes and help in understanding the reactivity of the molecule. ethz.ch

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-resolved behavior of molecular systems. uni-halle.de By simulating the motions of atoms and molecules over time, MD can provide detailed insights into intermolecular interactions, which govern the physical properties of materials in the condensed phase. doe.govuq.edu.au

For this compound, MD simulations could be used to understand how individual molecules interact with each other in a solid or liquid state. These simulations can reveal information about packing in the solid state, solvation in different solvents, and the nature of non-bonded interactions, such as van der Waals forces and electrostatic interactions. uni-halle.detechscience.com Understanding these interactions is crucial for predicting properties like solubility and for designing materials with specific characteristics. doe.govtechscience.com The choice of an appropriate force field, which describes the potential energy of the system, is critical for the accuracy of MD simulations. uq.edu.au

Environmental Occurrence, Fate, and Analytical Detection

Environmental Distribution and Transport Mechanisms of Polybrominated Fluorenes

Polybrominated fluorenes, a class of brominated flame retardants (BFRs), have been detected in various environmental compartments, including air, water, soil, sediment, and biota. mdpi.com Their presence in the environment is a matter of concern due to their persistence and potential for long-range transport. nilu.nolu.se The distribution of these compounds often follows an urban-rural gradient, with significantly higher concentrations found in urban and industrial areas, indicating these as primary source regions. nih.gov For instance, a study on polybrominated diphenyl ethers (PBDEs), a related class of BFRs, found that urban concentrations in exterior window films were approximately ten times greater than rural concentrations. nih.gov

The transport of polybrominated fluorenes and other BFRs through the environment occurs via several mechanisms. Atmospheric transport is a key pathway for their widespread distribution, including to remote areas. nilu.nodntb.gov.ua These compounds can be adsorbed onto particulate matter and transported over long distances. dntb.gov.ua Wet deposition, through rain and snow, is an important process for removing these particle-bound compounds from the atmosphere, a process known as particle scavenging. lu.se Indoor environments often show higher concentrations of these compounds compared to the outdoors, suggesting that indoor air can be a source to the outdoor environment. nih.gov

Photolytic and Biotic Degradation Pathways of Heptabromo-9H-fluorene in Environmental Matrices

The environmental persistence of this compound is determined by its susceptibility to degradation processes.

Photolytic Degradation: Sunlight can induce the degradation of brominated organic compounds. The parent compound, fluorene (B118485), undergoes photo-oxidation in the presence of UV light. nih.gov For brominated compounds, photolytic degradation can lead to the cleavage of carbon-bromine bonds, resulting in debromination and the formation of lower-brominated, and potentially more mobile, congeners. This process has been observed in outdoor films of PBDEs, which showed a degradative loss of lower brominated compounds compared to indoor films. nih.gov

Biotic Degradation: Microbial degradation is a primary process determining the fate of halogenated organic compounds in the environment. mdpi.com The biodegradation of these compounds often involves enzymatic dehalogenation, where the halogen-carbon bond is cleaved. mdpi.com This can occur through several mechanisms, including hydrolysis, reduction, or oxygen-dependent pathways catalyzed by monooxygenase or dioxygenase enzymes. mdpi.com

While specific pathways for this compound are not extensively detailed, the degradation of the parent fluorene structure by various microorganisms provides a model. Several bacterial strains, including Pseudomonas, Sphingomonas, and Arthrobacter species, can metabolize fluorene. ethz.chnih.govnih.gov A common pathway involves the initial oxygenation at the C-9 position to form 9-fluorenol, which is then dehydrogenated to 9-fluorenone. nih.govnih.govnih.gov Subsequent enzymatic reactions, including dioxygenase attack, lead to ring cleavage and the formation of intermediates like phthalic acid and protocatechuic acid. nih.govnih.gov It is plausible that this compound could undergo similar initial transformations, followed by or coupled with dehalogenation steps.

| Degradation Type | Process | Key Intermediates (based on Fluorene model) | Enzymes Involved (based on Fluorene model) |

| Photolytic | UV-induced cleavage of C-Br and C-C bonds. | Lower-brominated fluorenes. | Not Applicable. |

| Biotic | Enzymatic dehalogenation and ring cleavage by microorganisms. | 9-Fluorenone, Phthalic acid, Protocatechuic acid. nih.govnih.gov | Monooxygenases, Dioxygenases, Dehydrogenases. mdpi.comethz.chresearchgate.net |

Bioaccumulation and Trophic Transfer Potential in Aquatic and Terrestrial Ecosystems

Bioaccumulation, the process where a chemical's concentration in an organism exceeds that in the surrounding environment, is a significant concern for persistent organic pollutants like polybrominated fluorenes. nih.gov Due to their lipophilic (fat-loving) nature, these compounds tend to accumulate in the fatty tissues of organisms. mdpi.com The degree of bioaccumulation is often expressed as a bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water, at steady state. rivm.nl Regulatory frameworks consider a substance to be bioaccumulative if its BCF or Bioaccumulation Factor (BAF) in aquatic species is greater than 2000. mdpi.com

Once in an organism, polybrominated fluorenes can be transferred through the food web. mdpi.com This process, known as trophic transfer or biomagnification, can lead to progressively higher concentrations in organisms at higher trophic levels. rivm.nl Pollutants with high metabolic transformation rates tend to undergo trophic dilution (a decrease in concentration up the food chain), whereas persistent compounds often biomagnify. scispace.com BFRs have been found to accumulate in animals at the top of the food chain, indicating a potential for biomagnification. nilu.no Monitoring chemical concentrations in biota is widely used for assessing the chemical status of aquatic ecosystems and can help identify pollution sources. nih.gov

Development of Advanced Analytical Methods for Trace Detection in Environmental Samples

The accurate detection and quantification of trace levels of this compound in complex environmental matrices require sophisticated analytical methods. mdpi.com These methods generally involve two main stages: sample preparation/extraction and instrumental analysis. cdc.gov

The primary goal of sample preparation is to isolate and concentrate the target analytes from the sample matrix (e.g., soil, water, tissue) while removing interfering substances. organomation.com The choice of method depends on the sample type and the physicochemical properties of the analyte. mdpi.com

For solid samples like soil, sediment, or biological tissues, initial steps often include homogenization or grinding to create a uniform mixture. organomation.com Common extraction techniques include:

Soxhlet Extraction: A classic method widely used for extracting lipophilic compounds from solid matrices. mdpi.com

Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): More advanced methods that use ultrasonic waves or microwaves to accelerate the extraction process, reducing time and solvent consumption. mdpi.comresearchgate.net

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase extraction efficiency. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach involving an extraction and cleanup step, which has gained popularity for its simplicity and efficiency, especially in food and biological samples. mdpi.comnih.govresearchgate.net

For liquid samples like water, common techniques include:

Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids (e.g., water and an organic solvent). nih.gov

Solid-Phase Extraction (SPE): A highly versatile technique where the analyte is adsorbed onto a solid sorbent from the liquid sample, then eluted with a small volume of solvent for concentration and cleanup. nih.govnih.gov

Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the sample, and the adsorbed analytes are then thermally desorbed directly into the analytical instrument. nih.gov

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components like lipids or humic acids that could interfere with analysis. mdpi.com This is commonly achieved using column chromatography with adsorbents like silica, alumina, or Florisil. mdpi.comcdc.gov

| Extraction Method | Abbreviation | Applicable Sample Types | Principle |

| Liquid-Liquid Extraction | LLE | Water, Liquid Samples | Partitioning between two immiscible liquid phases. nih.gov |

| Solid-Phase Extraction | SPE | Water, Liquid Extracts | Analyte adsorption onto a solid sorbent followed by elution. mdpi.com |

| Solid-Phase Microextraction | SPME | Water, Air | Adsorption onto a coated fiber for solvent-free extraction. nih.gov |

| Soxhlet Extraction | SE | Soil, Sediment, Tissues | Continuous solid-liquid extraction with a refluxing solvent. mdpi.com |

| Microwave-Assisted Extraction | MAE | Soil, Sediment, Tissues | Use of microwave energy to heat the solvent and accelerate extraction. researchgate.net |

| QuEChERS | QuEChERS | Food, Tissues | Acetonitrile (B52724) extraction followed by dispersive solid-phase extraction (dSPE) cleanup. mdpi.comresearchgate.net |

Instrumental analysis is typically performed using chromatography coupled with mass spectrometry, which provides the high selectivity and sensitivity needed for trace-level detection. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for analyzing BFRs. mdpi.com The sample extract is injected into the GC, where compounds are separated based on their volatility and interaction with a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification. cdc.gov High-resolution mass spectrometry (HRMS) offers enhanced specificity for analyzing complex samples. nih.gov Tandem mass spectrometry (MS/MS) can further improve selectivity and reduce background interference. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC is suitable for less volatile or thermally labile compounds. It separates compounds in a liquid phase before they enter the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) is a powerful tool for BFR analysis. mdpi.com

Advanced Techniques: Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) provides superior chromatographic separation for very complex mixtures. nih.gov Ion mobility spectrometry (IMS) can be coupled with GC-MS to provide an additional dimension of separation based on ion size and shape, further increasing specificity. uliege.be

For ionization in MS, electron impact (EI) is common, but electron capture negative ionization (ECNI) is often more sensitive for compounds with multiple bromine atoms. nih.gov

| Technique | Abbreviation | Principle of Separation/Detection | Advantages |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation by volatility (GC); Identification by mass-to-charge ratio (MS). cdc.gov | Well-established, robust, high resolution. cdc.gov |

| Gas Chromatography-Tandem Mass Spectrometry | GC-MS/MS | Adds a second stage of mass analysis for increased selectivity. researchgate.net | Highly selective, reduced matrix interference. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separation by polarity/affinity in liquid phase (LC); High selectivity detection (MS/MS). mdpi.com | Suitable for less volatile or thermally unstable compounds. mdpi.com |

| Gas Chromatography-High Resolution Mass Spectrometry | GC-HRMS | Provides very accurate mass measurements for confident identification. nih.gov | High specificity and sensitivity. nih.gov |

Source Identification and Emission Pathway Analysis

Identifying the sources of polybrominated fluorenes is critical for understanding their environmental distribution. Like other BFRs, they are primarily associated with industrial activities and consumer products. researchgate.net Major emission sources include:

Industrial Thermal Processes: Manufacturing of BFRs and products containing them, as well as metal smelting operations, can release these compounds into the environment. nih.govresearchgate.net

Waste Incineration: The combustion of municipal and industrial waste containing BFR-treated products is a significant emission pathway. researchgate.net

E-waste Dismantling and Recycling: Electronic waste (e-waste) is a major reservoir of BFRs. researchgate.net Informal and formal recycling activities can release significant quantities of these compounds into the local environment through dust and atmospheric emissions. lu.seresearchgate.net

Consumer Products: BFRs are incorporated into a wide range of consumer goods like electronics, textiles, and furniture. nilu.no Throughout the product lifecycle, these compounds can leach or volatilize into the indoor and outdoor environment. nih.gov

Analysis of environmental samples often reveals congener profiles that can help pinpoint sources. For example, the dominance of certain congeners can suggest the use of specific commercial BFR mixtures. nih.gov The presence of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) can also indicate thermal degradation of BFRs. nih.govresearchgate.net

Conclusion and Future Research Directions

Summary of Key Discoveries and Methodological Advancements

There are currently no key discoveries or methodological advancements to report for Heptabromo-9H-fluorene due to the absence of published research on this specific compound.

Unresolved Challenges and Emerging Research Frontiers

The primary and most fundamental challenge is the synthesis and isolation of this compound. The development of a viable synthetic route would be the first step in enabling any further research. Once synthesized, significant challenges would include its purification, characterization, and the determination of its basic physicochemical properties.

Emerging research frontiers would encompass the entire spectrum of chemical and material science investigation, including:

Computational Modeling: Predicting the molecular structure, electronic properties, and potential stability of this compound through theoretical calculations.

Spectroscopic and Crystallographic Analysis: Characterizing the synthesized compound using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.

Exploration of Material Properties: Investigating its potential as a flame retardant, a component in organic light-emitting diodes (OLEDs), or in other advanced materials, drawing parallels from other polybrominated fluorenes.

Perspectives on Sustainable Synthesis and Application Development

Should research on this compound be initiated, a key perspective for modern chemical synthesis would be the adoption of green chemistry principles. This would involve:

Utilizing less hazardous reagents and solvents.

Developing energy-efficient reaction conditions.

Minimizing waste generation.

For application development, a sustainable approach would necessitate a thorough evaluation of the compound's entire lifecycle, including its potential for bioaccumulation and environmental persistence, which are known concerns for other polybrominated compounds.

Prognosis for Future Impact on Environmental Science and Materials Engineering

The future impact of this compound on environmental science and materials engineering is entirely speculative at this point. If synthesized and found to have desirable properties, it could potentially contribute to the development of new materials. However, this would be contingent on a comprehensive assessment of its environmental and health impacts. The legacy of other polybrominated flame retardants highlights the critical importance of understanding the environmental fate of such compounds before their widespread application.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Heptabromo-9H-fluorene?

- Methodological Answer: A combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) is essential for verifying molecular structure and purity. For crystalline samples, X-ray crystallography (using software like SHELX for refinement ) provides atomic-level resolution. Gas chromatography-mass spectrometry (GC-MS) can assess purity by identifying volatile impurities .

- Table 1: Comparison of Analytical Techniques

| Technique | Application | Limitations |

|---|---|---|

| ¹H/¹³C NMR | Confirms bromine substitution patterns | Limited resolution for highly brominated analogs |

| X-ray crystallography | Resolves 3D structure | Requires high-quality single crystals |

| GC-MS | Detects low-boiling-point contaminants | Not suitable for non-volatile impurities |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow CLP Regulation (EC) No 1272/2008 guidelines for brominated compounds:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .

- Implement chemical hazard awareness training focusing on labeling, SDS sheets, and emergency procedures .

- Store in airtight containers away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

- Methodological Answer: Apply systematic review frameworks such as the Fluoride Science Quality Assessment Worksheet to evaluate study rigor, relevance, and bias .

- Step 1: Cross-validate data sources (e.g., EPA databases, peer-reviewed studies) to identify methodological discrepancies .

- Step 2: Use iterative qualitative analysis to reconcile conflicting results, prioritizing studies with controlled variables (e.g., exposure duration, model organisms) .

- Step 3: Conduct dose-response experiments to establish causality and clarify threshold effects .

Q. What experimental strategies optimize the synthesis yield of this compound while minimizing by-products?

- Methodological Answer:

- Reaction Design: Use low-temperature bromination (e.g., -20°C) to reduce over-substitution. Monitor intermediates via thin-layer chromatography (TLC) .

- Catalyst Selection: Test Lewis acids (e.g., FeBr₃) to enhance regioselectivity, as demonstrated in fluorene derivative synthesis .

- Table 2: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -20°C to 0°C | Reduces di-brominated by-products |

| Solvent | Dichloromethane | Improves solubility of intermediates |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Q. How can computational modeling complement experimental data in predicting this compound’s environmental persistence?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations: Predict binding affinities to soil organic matter using software like GROMACS .

- QSAR Models: Correlate bromine substitution patterns with biodegradation rates using databases like NIST Chemistry WebBook .

- Validation: Cross-check predictions with high-resolution mass spectrometry (HRMS) data from environmental samples .

Data Contradiction & Validation

Q. What frameworks guide the interpretation of conflicting data on this compound’s photostability?

- Methodological Answer: Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses:

- Population: Define the compound’s matrix (e.g., aqueous vs. lipid environments).

- Intervention: Standardize UV exposure parameters (wavelength, intensity) .

- Comparison: Contrast results with structurally similar brominated fluorenes (e.g., hexabromo derivatives) .

- Outcome: Quantify degradation products via HPLC-UV/Vis to validate stability claims .

Synthesis & Characterization

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer:

- Challenge: High bromine content increases molecular weight, reducing solubility.

- Solution: Use slow vapor diffusion with solvent pairs (e.g., DCM/hexane) to promote crystal growth .

- Validation: Refine crystal structures using SHELXL to resolve disorder or twinning .

Environmental & Toxicological Analysis

Q. How can bioconcentration factors (BCFs) for this compound be accurately determined?

- Methodological Answer:

- Exposure Studies: Use aquatic models (e.g., Daphnia magna) under OECD Test Guideline 305 .

- Analytical Method: Quantify tissue concentrations via LC-MS/MS with isotope-labeled internal standards .

- Data Normalization: Adjust for lipid content and metabolic rates using the EPA’s HPV Chemical Challenge Program protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.